molecular formula C12H11BrClNS B3243429 4-[(4-Bromophenyl)thio]aniline hydrochloride CAS No. 156813-62-6

4-[(4-Bromophenyl)thio]aniline hydrochloride

Cat. No.: B3243429
CAS No.: 156813-62-6
M. Wt: 316.64 g/mol
InChI Key: HGQYZJGBVQGPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromophenyl)thio]aniline hydrochloride is a chemical compound with the molecular formula C12H10BrNS•HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group attached to a thioaniline moiety, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)thio]aniline hydrochloride typically involves the reaction of 4-bromoaniline with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)thio]aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, or reduce the nitro group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives and amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[(4-Bromophenyl)thio]aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors.

    Medicine: Research involving this compound includes its potential use as a therapeutic agent. Studies have explored its effects on cellular pathways and its potential as an anticancer or antimicrobial agent.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)thio]aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting cellular pathways. The bromophenyl group and thioaniline moiety play crucial roles in its binding affinity and specificity. The hydrochloride salt enhances the compound’s solubility and stability, facilitating its use in various experimental conditions.

Comparison with Similar Compounds

4-[(4-Bromophenyl)thio]aniline hydrochloride can be compared with other similar compounds, such as:

    4-[(4-Chlorophenyl)thio]aniline hydrochloride: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    4-[(4-Methylphenyl)thio]aniline hydrochloride: Contains a methyl group instead of bromine, leading to variations in its chemical and physical properties.

    4-[(4-Nitrophenyl)thio]aniline hydrochloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNS.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQYZJGBVQGPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Bromophenyl)thio]aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-Bromophenyl)thio]aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(4-Bromophenyl)thio]aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(4-Bromophenyl)thio]aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(4-Bromophenyl)thio]aniline hydrochloride
Reactant of Route 6
4-[(4-Bromophenyl)thio]aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.